

# In-Depth Technical Guide: 2,2-dideuteropentadecanoic acid (CAS No. 64118-45-2)

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## Compound of Interest

Compound Name: *Pentadecanoic acid-d2*

Cat. No.: *B15570794*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on 2,2-dideuteropentadecanoic acid, a stable isotope-labeled fatty acid crucial for advanced research in metabolism, drug development, and lipidomics.

## Chemical Identity and Properties

CAS Number: 64118-45-2

2,2-dideuteropentadecanoic acid is a saturated fatty acid in which two hydrogen atoms at the alpha-position (C2) are replaced with deuterium, a stable isotope of hydrogen. This isotopic labeling makes it a valuable tracer for metabolic studies, as it can be distinguished from its endogenous, non-labeled counterpart by mass spectrometry.

Table 1: Physicochemical Properties of 2,2-dideuteropentadecanoic acid

Property	Value	Source
Molecular Formula	C <sub>15</sub> H <sub>28</sub> D <sub>2</sub> O <sub>2</sub>	C/D/N Isotopes
Molecular Weight	244.43 g/mol	Calculated
Appearance	White solid	Typical for fatty acids
Isotopic Enrichment	Typically ≥98 atom % D	Supplier specifications
Chemical Purity	Typically ≥98%	Supplier specifications

Note: Exact values for isotopic enrichment and chemical purity should be confirmed with the Certificate of Analysis from the supplier.

## Data Presentation: Quantitative Analysis

The precise quantification of 2,2-dideuteropentadecanoic acid and its metabolites is critical for its application in research. High-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy are the primary techniques for determining isotopic purity and concentration.

Table 2: Representative Quantitative Data from a Certificate of Analysis

Parameter	Specification	Method
Chemical Purity	≥98%	Gas Chromatography (GC)
Isotopic Enrichment	≥98 atom % D	Mass Spectrometry (MS)
Deuterium Incorporation	Primarily at the C-2 position	Nuclear Magnetic Resonance (NMR)

This table represents typical data. Please refer to the specific Certificate of Analysis provided by the supplier for lot-specific values.

## Experimental Protocols

The primary application of 2,2-dideuteropentadecanoic acid is as a tracer in metabolic research. Below are detailed methodologies for its use in cell culture for metabolic flux analysis and subsequent lipidomic analysis.

## Metabolic Labeling of Cultured Cells

This protocol describes the introduction of 2,2-dideuteropentadecanoic acid into cultured cells to trace its metabolic fate.

### Materials:

- 2,2-dideuteropentadecanoic acid
- Mammalian cell line of interest (e.g., HepG2, MCF-7)
- Cell culture medium (e.g., DMEM, RPMI 1640)
- Fetal Bovine Serum (FBS), dialyzed to remove lipids
- Fatty acid-free Bovine Serum Albumin (BSA)
- Sterile phosphate-buffered saline (PBS)
- Solvents for extraction (e.g., methanol, chloroform, isopropanol)

### Procedure:

- Preparation of Labeled Fatty Acid Stock Solution:
  - Dissolve 2,2-dideuteropentadecanoic acid in ethanol to create a concentrated stock solution (e.g., 10-50 mM).
  - To prepare the working solution, complex the deuterated fatty acid with fatty acid-free BSA. A common molar ratio is 4:1 (fatty acid:BSA). Briefly, warm the BSA solution (e.g., 10% in PBS) to 37°C and slowly add the ethanolic stock solution of the fatty acid while vortexing.
  - Sterile-filter the final complexed solution.

- Cell Seeding and Growth:
  - Seed cells in appropriate culture vessels (e.g., 6-well plates, 10 cm dishes) and allow them to reach the desired confluency (typically 70-80%).
- Metabolic Labeling:
  - Aspirate the growth medium and wash the cells once with sterile PBS.
  - Add fresh culture medium containing the 2,2-dideuteropentadecanoic acid-BSA complex. The final concentration of the deuterated fatty acid will depend on the specific experimental goals but typically ranges from 10 to 100  $\mu$ M.
  - Incubate the cells for a predetermined time course (e.g., 0, 2, 6, 12, 24 hours) to allow for uptake and metabolism of the labeled fatty acid.
- Metabolite Extraction:
  - After the labeling period, aspirate the medium and wash the cells twice with ice-cold PBS.
  - Quench metabolism and extract metabolites by adding a cold solvent mixture, such as 80:20 methanol:water, and scraping the cells.
  - Collect the cell lysate and centrifuge to pellet protein and cell debris.
  - The supernatant containing the metabolites can then be analyzed by mass spectrometry.

## Lipidomic Analysis by GC-MS

This protocol outlines the analysis of fatty acid profiles from cells labeled with 2,2-dideuteropentadecanoic acid using Gas Chromatography-Mass Spectrometry (GC-MS). This allows for the determination of the incorporation of the deuterated label into different lipid species.

### Materials:

- Metabolite extract from labeled cells

- Internal standards (e.g., other deuterated fatty acids of different chain lengths)
- Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS)
- Solvents for extraction and derivatization (e.g., hexane, chloroform, methanol)
- GC-MS system

Procedure:

- Lipid Extraction and Saponification:
  - To the metabolite extract, add a known amount of an internal standard mixture.
  - Perform a lipid extraction using a method such as the Folch or Bligh-Dyer procedure to separate lipids from other cellular components.
  - Evaporate the solvent under a stream of nitrogen.
  - To analyze the total fatty acid composition (including those in complex lipids), perform saponification by adding methanolic KOH and heating to release the fatty acids from their ester linkages.
  - Acidify the solution to protonate the free fatty acids.
- Fatty Acid Extraction and Derivatization:
  - Extract the free fatty acids with an organic solvent like hexane.
  - Evaporate the solvent to dryness.
  - Derivatize the fatty acids to make them volatile for GC analysis. A common method is silylation using BSTFA, which converts the carboxylic acid group to a trimethylsilyl (TMS) ester. This is typically done by heating the dried fatty acids with the derivatizing agent.
- GC-MS Analysis:
  - Inject the derivatized sample into the GC-MS.

- The gas chromatograph separates the different fatty acid methyl esters based on their boiling points and column interactions.
- The mass spectrometer detects the separated compounds. The presence of 2,2-dideuteropentadecanoic acid and its elongated or desaturated metabolites will be identified by their characteristic mass-to-charge ratios, which will be higher than their non-labeled counterparts due to the presence of deuterium.

## Signaling Pathways and Applications

While direct studies on the signaling of 2,2-dideuteropentadecanoic acid are limited, the metabolic pathways of its non-deuterated analogue, pentadecanoic acid (C15:0), are well-documented and provide a strong basis for the application of the deuterated form as a tracer.

Pentadecanoic acid is an odd-chain saturated fatty acid that, upon  $\beta$ -oxidation, yields propionyl-CoA in the final cycle, which can then be converted to succinyl-CoA and enter the Krebs cycle. This anaplerotic role is a key area of metabolic investigation.

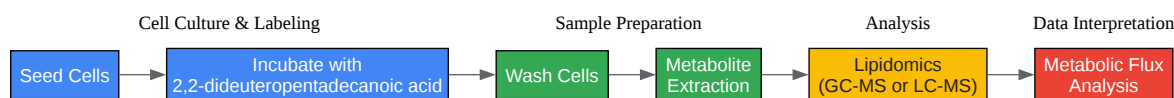
Recent research has highlighted the involvement of pentadecanoic acid in several key signaling pathways:

- **JAK2/STAT3 Signaling:** Pentadecanoic acid has been shown to suppress the Janus kinase 2 (JAK2)/signal transducer and activator of transcription 3 (STAT3) signaling pathway.
- **AMPK Activation:** It can activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.
- **mTOR Inhibition:** Pentadecanoic acid has been observed to inhibit the mammalian target of rapamycin (mTOR) pathway, which is crucial for cell growth and proliferation.

The use of 2,2-dideuteropentadecanoic acid allows researchers to trace the flux of this fatty acid through these metabolic and signaling networks, providing quantitative insights into how its metabolism influences these critical cellular processes.

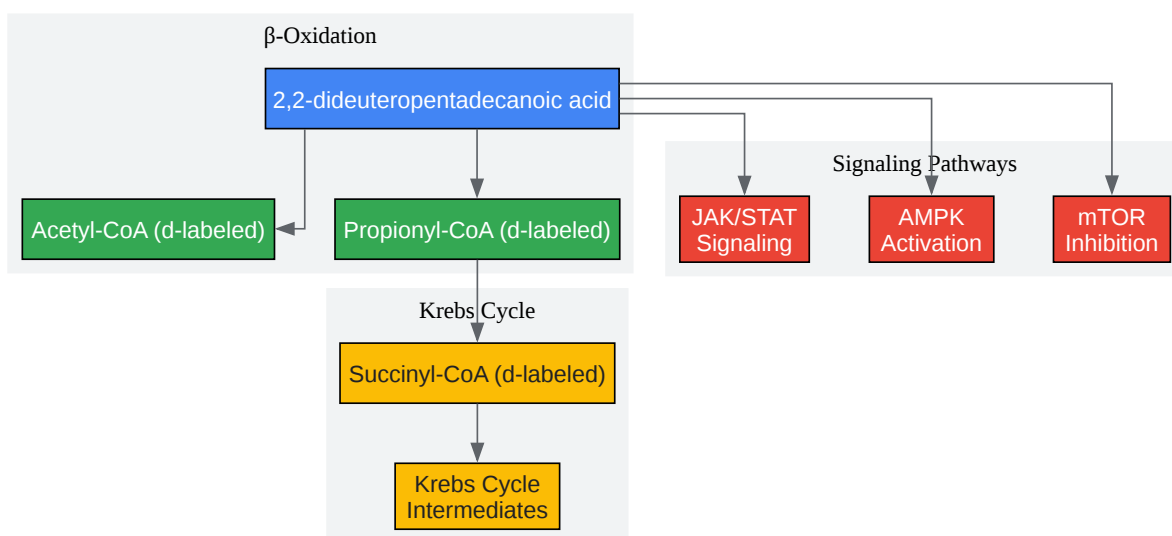
## Diagrams of Key Processes

Below are diagrams generated using Graphviz to illustrate the experimental workflow and the metabolic fate of 2,2-dideuteriopentadecanoic acid.



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Caption: Experimental workflow for metabolic tracing with 2,2-dideuteriopentadecanoic acid.



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Caption: Metabolic fate and signaling influence of 2,2-dideuteriopentadecanoic acid.

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